1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-3-5-9-16(14)20-19(23)21-17-13-22(11-12-24-2)18-10-6-4-8-15(17)18/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDYDEDPVZHQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea can be synthesized through multiple synthetic routes, often involving the reaction of indole derivatives with urea analogs. The key steps in the preparation typically include:
Preparation of the indole derivative with a 2-methoxyethyl group.
Reaction of the indole derivative with an o-tolyl isocyanate under suitable conditions to form the urea compound.
Industrial Production Methods
On an industrial scale, the production of this compound might employ optimized catalytic processes to ensure high yields and purity. Industrial methods may include continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea undergoes various chemical reactions such as:
Oxidation: Leading to the formation of hydroxylated products.
Reduction: Producing amines or simpler alkyl derivatives.
Substitution: Nucleophilic or electrophilic substitutions at the indole or o-tolyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Amines or reduced aromatic compounds.
Substitution: Diverse substituted indole or tolyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea serves as a valuable intermediate for the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a versatile building block in organic synthesis.
Biology
Biologically, this compound has potential implications in drug design and development due to its structural resemblance to biologically active molecules. It could be investigated for its interactions with enzymes and receptors.
Medicine
In medicine, research into this compound focuses on its potential therapeutic applications. It could be a lead compound for developing new drugs targeting specific biological pathways.
Industry
In industry, this compound might find applications in the production of advanced materials or as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. Its indole moiety allows it to fit into specific binding sites, potentially modulating the activity of target proteins or enzymes. This interaction can lead to various biological effects, depending on the molecular pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Urea-Functionalized Indole Derivatives
(a) 1-((2-Butyryl-1-tosyl-1H-indol-3-yl)methyl)-1,3-dimethylurea (6c) and 1,3-dimethyl-1-((2-(3-methylbutanoyl)-1-tosyl-1H-indol-3-yl)methyl)urea (6d)
- Structural Features: Both compounds (6c and 6d) share a urea group linked to a tosyl-protected indole core. Unlike the target compound, these analogs have methyl groups on the urea nitrogen and acyl (butyryl or 3-methylbutanoyl) substituents at the indole 2-position .
- Synthesis : Prepared via nucleophilic substitution and recrystallization (MeOH), yielding 92% for 6d. The target compound’s synthesis may follow similar protocols but lacks acyl/tosyl groups .
- Physical Properties : 6d has a melting point of 164–165°C, indicating moderate thermal stability. The absence of acyl groups in the target compound may alter solubility or melting behavior .
(b) 1-((2-Butyryl-1-tosyl-1H-indol-3-yl)methyl)urea (8c)
Non-Urea Indole Derivatives
(a) 2-(1H-Indol-3-ylthio)-6-methoxy-1H-benzo[d]imidazole (3a/3a’)
- Structural Features: A benzimidazole-thioether linked to indole, differing from the urea group in the target.
- Physical Properties : Melting point 219–221°C and Rf 0.77 (Hex:EtOAc 3:7). These properties suggest higher crystallinity compared to urea derivatives, likely due to planar benzimidazole systems .
(b) (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4)
Substituent Effects on Indole Derivatives
Research Implications
- Synthetic Strategies : –5 and 10 highlight scalable methods for indole functionalization, applicable to the target compound. Microfluidic systems () could further optimize its synthesis.
- Structure-Activity Relationships (SAR) : The ortho-tolyl group’s steric effects and urea’s hydrogen-bonding capacity may enhance target selectivity compared to acylated analogs (6c/d) or thioethers (3a/3a’) .
- Crystallography : SHELX programs () are widely used for small-molecule refinement, suggesting their utility in resolving the target compound’s structure if crystallized.
Biological Activity
The compound 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea represents a class of urea derivatives that have garnered attention due to their potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological evaluations, and therapeutic implications of this compound, drawing from diverse research studies.
Chemical Structure and Properties
The molecular formula for this compound is C_{18}H_{22}N_{2}O_{2}, with a molecular weight of approximately 302.39 g/mol. The structure features an indole moiety linked to a urea group, which is known to influence biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of an indole derivative with an appropriate isocyanate or urea precursor. The general synthetic route can be outlined as follows:
- Formation of the Indole Derivative : Starting from commercially available indole or its derivatives.
- Urea Formation : Reacting the indole derivative with o-tolyl isocyanate under controlled conditions.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that urea derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, compounds with similar structural motifs showed IC_{50} values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
The proposed mechanism for the anticancer activity involves:
- Inhibition of HDACs : By disrupting histone acetylation, these compounds can induce apoptosis in cancer cells.
- Cell Cycle Arrest : Some studies have shown that these compounds cause cell cycle arrest at the G2/M phase, leading to reduced proliferation .
In Vivo Studies
In vivo studies using animal models have further validated the anticancer potential of similar urea derivatives. For example, a derivative exhibited significant tumor growth inhibition in xenograft models, demonstrating its therapeutic promise .
Antimicrobial Properties
Compounds within this class have also been evaluated for their antimicrobial activities. Preliminary data suggest that they possess moderate antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
Certain derivatives have shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This effect is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea, and how can purity be optimized?
- Methodology :
- Route 1 : React indole-3-carboxylic acid with 2-methoxyethylamine to form the indole intermediate, followed by urea linkage via reaction with o-tolyl isocyanate under anhydrous conditions (THF, 0–5°C, 12–24 hours) .
- Route 2 : Use coupling agents like carbonyldiimidazole (CDI) to activate the indole intermediate, enabling urea bond formation with o-toluidine at room temperature .
- Purity Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks in and ) .
Q. How should researchers characterize this compound’s structural integrity and confirm its identity?
- Analytical Workflow :
- NMR : Compare and spectra with computational predictions (e.g., ChemDraw or Gaussian). Key signals include the indole NH (~10 ppm), methoxyethyl protons (δ 3.2–3.5 ppm), and urea carbonyl (δ 155–160 ppm in ) .
- Mass Spectrometry : ESI-MS should show [M+H]+ with exact mass matching theoretical values (e.g., CHNO: 346.1542).
- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm) and indole N-H stretch (~3400 cm) .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biochemical pathways?
- Approach :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by LC-MS/MS for identification .
- Enzyme Inhibition Assays : Test against kinases (e.g., JAK/STAT) or receptors (e.g., serotonin receptors) using fluorescence-based assays (IC determination) .
- Molecular Dynamics Simulations : Model interactions with putative targets (e.g., homology modeling of indole-binding pockets) to predict binding modes .
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
- Conflict Resolution Framework :
- Dose-Response Studies : Test across a broad concentration range (nM–µM) to identify biphasic effects or off-target activity .
- Cell-Type Specificity : Compare activity in primary vs. cancer cell lines (e.g., HEK293 vs. HeLa) to rule out tissue-specific effects.
- Metabolite Analysis : Use LC-MS to detect degradation products (e.g., hydrolysis of urea group) that may contribute to divergent results .
Q. What structure-activity relationship (SAR) strategies can enhance potency while reducing toxicity?
- SAR Design :
- Substitution Patterns : Modify the o-tolyl group (e.g., electron-withdrawing substituents for increased metabolic stability) or methoxyethyl chain (e.g., cyclopropyl substitution to reduce oxidation) .
- Toxicity Mitigation : Replace the indole NH with methyl groups to minimize reactive metabolite formation (test via hepatic microsome assays) .
- Data-Driven Optimization : Use machine learning models trained on cytotoxicity databases (e.g., PubChem BioAssay) to predict and prioritize analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
